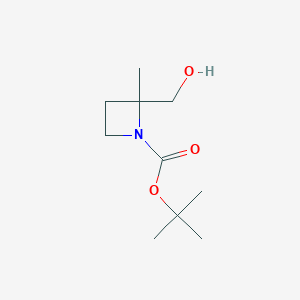

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNVUDUBFGJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850789-22-9 | |

| Record name | tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a valuable saturated heterocyclic motif in medicinal chemistry and drug discovery. The synthesis commences with the commercially available and structurally advantageous starting material, 2-amino-2-methyl-1,3-propanediol. The core of the synthetic strategy revolves around a robust intramolecular cyclization to construct the strained azetidine ring. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and present quantitative data to support the described methodology. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in contemporary medicinal chemistry. Their unique conformational properties, imparted by the inherent ring strain of approximately 25.4 kcal/mol, offer a distinct three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also improve physicochemical properties such as metabolic stability and aqueous solubility, making it a desirable scaffold in the design of novel therapeutics. The title compound, this compound, is a particularly useful building block, featuring a versatile hydroxymethyl group for further functionalization and a Boc-protected nitrogen for controlled manipulation in multi-step syntheses.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the formation of the azetidine ring via an intramolecular cyclization. The commercially available and inexpensive 2-amino-2-methyl-1,3-propanediol emerges as an ideal starting material, as it already contains the requisite carbon framework, including the quaternary carbon at the 2-position.

The forward synthesis, therefore, involves three key transformations:

-

N-Protection: The primary amine of 2-amino-2-methyl-1,3-propanediol is first protected with a tert-butoxycarbonyl (Boc) group. This prevents the amine from acting as a nucleophile in the subsequent step and allows for controlled ring formation.

-

Hydroxyl Group Activation and Intramolecular Cyclization: The two primary hydroxyl groups are converted into good leaving groups, typically tosylates, to facilitate an intramolecular SN2 reaction by the protected amine, thereby forming the azetidine ring.

-

Final Product Formation: The intramolecular cyclization directly yields the target molecule.

This strategic approach is efficient and leverages well-established, high-yielding reactions.

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate chemical properties

An In-depth Technical Guide: Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest in medicinal chemistry. Due to its specific substitution pattern, featuring a chiral quaternary center, this compound serves as a valuable scaffold for introducing three-dimensional complexity into drug candidates. This document synthesizes available data on its core chemical properties, proposes a detailed synthetic protocol based on established methodologies for analogous structures, and explores its key chemical reactivities and potential applications. The narrative emphasizes the rationale behind experimental design and the strategic utility of this compound in modern drug discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their inherent ring strain and well-defined three-dimensional structure offer a unique combination of properties that medicinal chemists leverage to overcome common drug development challenges.[1] Incorporating an azetidine ring can enhance a molecule's metabolic stability, improve aqueous solubility, and reduce its lipophilicity, all of which are critical pharmacokinetic parameters.[1]

This compound is a particularly noteworthy derivative. The 2,2-disubstitution creates a stereocenter that provides a rigid and conformationally constrained scaffold. The primary alcohol serves as a crucial functional handle for further chemical elaboration, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the ring nitrogen. This combination makes it an exemplary starting material for constructing complex molecular architectures aimed at interacting with specific biological targets.

Core Chemical & Physical Properties

Direct experimental data for this specific 2-methyl derivative is not widely published. Therefore, the following table presents its calculated properties alongside the experimentally known properties of the closely related analogue, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 174346-82-8), to provide a reliable frame of reference.[2][3]

| Property | This compound | Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (Analogue) |

| CAS Number | Not readily available | 174346-82-8[2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | C₉H₁₇NO₃[2][3] |

| Molecular Weight | 201.26 g/mol | 187.24 g/mol [2][3] |

| Appearance | Predicted: Colorless to pale yellow oil | Colorless oil[2] |

| IUPAC Name | This compound | tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate |

| SMILES | CC1(CN(C1)C(=O)OC(C)(C)C)CO | C1CCO[4] |

| InChIKey | Predicted | XIRUXUKRGUFEKC-UHFFFAOYSA-N[3][5] |

Synthesis and Purification

The most logical and field-proven approach to synthesizing this molecule is through the selective reduction of its corresponding carboxylic acid precursor, N-Boc-2-methylazetidine-2-carboxylic acid. This strategy is effective because reagents like borane complexes can reduce a carboxylic acid in the presence of the less reactive carbamate (Boc group).

Proposed Synthetic Workflow Diagram

Caption: Proposed synthesis of the target compound via reduction.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the non-methylated analogue.[2]

Materials:

-

N-Boc-2-methylazetidine-2-carboxylic acid

-

Borane-methyl sulfide complex (10 M solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add the borane-methyl sulfide complex (10 M solution, ~1.5 equivalents) dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. Trustworthiness Note: This step safely neutralizes any excess borane reagent.

-

Workup: Dilute the mixture with dichloromethane. Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. Based on data from analogous structures, the following spectral features are predicted.[6]

-

¹H NMR:

-

A singlet around 1.2-1.4 ppm integrating to 3H (C2-CH₃).

-

A prominent singlet around 1.45 ppm integrating to 9H (Boc-group protons).

-

A multiplet for the azetidine ring protons (C3-H₂ and C4-H₂).

-

A singlet or doublet for the two hydroxymethyl protons (CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH).

-

-

¹³C NMR:

-

A signal for the quaternary C2 carbon.

-

A signal for the C2-methyl carbon.

-

Signals for the C3 and C4 carbons of the azetidine ring.

-

A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

-

A signal for the Boc carbonyl carbon (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

-

A signal for the three equivalent methyl carbons of the Boc group (~28 ppm).

-

-

IR Spectroscopy:

-

A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the Boc-carbamate.

-

C-H stretching bands around 2850-3000 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two orthogonal functional handles: the Boc-protected nitrogen and the primary alcohol. This allows for selective, stepwise modifications.

Key Reactivity Pathways

Caption: Primary reaction pathways for selective functionalization.

N-Deprotection to Reveal the Secondary Amine

The Boc group is a robust protecting group that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent like dichloromethane or dioxane.[7] This unmasks the secondary amine, which can then participate in a wide range of reactions, including:

-

Reductive amination

-

Amide bond formation

-

N-alkylation or N-arylation

O-Functionalization of the Hydroxymethyl Group

The primary alcohol is a versatile nucleophile and can be easily transformed into other functional groups:

-

Oxidation: Mild oxidation using reagents like Dess-Martin periodinane (DMP) or PCC will yield the corresponding aldehyde.[7] Stronger oxidation conditions can produce the carboxylic acid.

-

Conversion to a Leaving Group: The alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transforms the hydroxyl into an excellent leaving group, enabling nucleophilic substitution reactions to introduce a variety of other functionalities (e.g., azides, halides, cyanides).

Applications in Drug Discovery

The unique structural features of this compound make it a high-value building block for creating novel therapeutics.

-

Scaffold Rigidity: The strained four-membered ring restricts conformational flexibility. This is highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for a target protein.[1]

-

Introduction of 3D Character: The 2,2-disubstitution pattern provides a chiral quaternary center, which is a key element for creating molecules with complex three-dimensional shapes. This "sp³-richness" is a desirable trait for moving beyond flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1]

-

Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common rings (like pyrrolidine or piperidine) or even acyclic fragments. Its unique vectoral arrangement of substituents can lead to improved target engagement or altered pharmacokinetic profiles compared to other scaffolds.

-

Precursor to Novel Ligands: As a functionalized building block, it is a precursor to a wide range of potential therapeutic agents, including kinase inhibitors, protease inhibitors, and modulators of central nervous system (CNS) targets.[1][7] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's clinical relevance.[1]

Conclusion

This compound represents a sophisticated and versatile tool for the modern medicinal chemist. While direct characterization data is limited, its properties and reactivity can be confidently predicted from well-understood chemical principles and analogous structures. Its combination of a rigid, chiral core with orthogonally reactive functional groups provides a reliable platform for the synthesis of novel, three-dimensional molecules with significant potential for application in next-generation drug discovery.

References

-

PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of N-Boc derivatives. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate - CAS:174346-82-8. Retrieved from [Link]

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(5), 793-799.

-

Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(174346-82-8) 1H NMR [m.chemicalbook.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate () for sale [vulcanchem.com]

A Comprehensive Technical Guide to tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a crucial building block in medicinal chemistry. We will delve into its chemical identity, synthesis, and diverse applications, offering field-proven insights for its effective utilization in drug discovery and development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, a pivotal structural motif in modern drug design. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates controlled reactivity in synthetic sequences.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 174346-82-8[1][2] |

| Molecular Formula | C9H17NO3[2] |

| Molecular Weight | 187.24 g/mol [2] |

| IUPAC Name | tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate |

| Synonyms | 1-Boc-2-azetidinemethanol, 1-BOC-2-hydroxymethyl-azetidine, N-(tert-butoxycarbonyl)azetidine-2-methanol, N-Boc-2-Azetidinemethanol, [1-(TERT-BUTOXYCARBONYL)AZETIDIN-2-YL]METHANOL, 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2] |

| Appearance | Colorless oil[3] |

| Storage Conditions | 2-8°C, Sealed in dry environment[4] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the reduction of the corresponding carboxylic acid.

Synthetic Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

This procedure outlines a reliable method for the preparation of the title compound.

Experimental Protocol:

-

To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL), borane-methyl sulfide complex (10 M, 3 mL) is added slowly and dropwise at 0°C.[3]

-

The reaction mixture is gradually warmed to room temperature and stirred for 3 hours.[3]

-

Upon completion, the reaction is quenched with methanol (10 mL).[3]

-

The mixture is then diluted with dichloromethane (100 mL).[3]

-

The organic phase is washed with water (3 x 40 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

-

This procedure yields tert-butyl 2-hydroxymethyl-azetidine-1-carboxylate (1.25 g) as a colorless oil.[3]

Causality Behind Experimental Choices:

-

Borane-methyl sulfide complex: This reagent is a mild and selective reducing agent for carboxylic acids, minimizing side reactions and ensuring a high yield of the desired alcohol.

-

Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the quenching of the borane reagent by water, which would reduce the efficiency of the reaction.

-

Methanol Quench: The addition of methanol serves to decompose any unreacted borane complex, ensuring a safe workup procedure.

Sources

- 1. 174346-82-8|tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate - CAS:174346-82-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are privileged structural motifs in medicinal chemistry and drug discovery. Their unique conformational properties and ability to serve as bioisosteric replacements for other functional groups have led to their incorporation into a wide array of biologically active compounds. Specifically, chiral 2-substituted azetidines, such as (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, are valuable building blocks for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this target molecule, delving into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the stereoselective formation of the chiral quaternary center and the construction of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the nitrogen atom, readily installed and removed. The core of the synthetic challenge lies in the controlled formation of the C2 stereocenter.

A powerful and convergent approach involves the intramolecular cyclization of a chiral amino alcohol precursor. This strategy leverages the formation of a C-N bond to construct the azetidine ring. A key disconnection leads back to a chiral epoxide, which can undergo regioselective ring-opening by an amine. This approach is advantageous as it allows for the introduction of the required stereochemistry early in the synthesis from a readily available chiral starting material.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The forward synthesis commences with a commercially available chiral starting material, which undergoes a series of transformations to yield the desired (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. A plausible and efficient route involves the intramolecular cyclization of a protected amino alcohol derived from a chiral epoxide.

Key Transformation: Intramolecular Cyclization via Epoxide Ring Opening

The cornerstone of this synthetic strategy is the intramolecular aminolysis of an epoxide. This reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening is crucial for the successful formation of the azetidine ring. In many cases, Lewis acid catalysis can be employed to enhance the reactivity of the epoxide and control the regioselectivity of the nucleophilic attack.[1][2] The use of a lanthanide triflate, such as La(OTf)₃, has been shown to be effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[1]

Caption: Mechanism of Lewis acid-catalyzed intramolecular aminolysis of an epoxide.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Epoxy-Amine Precursor

A common strategy to access the required chiral epoxy-amine precursor involves the asymmetric epoxidation of a suitable allylic alcohol, followed by functional group manipulations. The Sharpless asymmetric epoxidation is a powerful tool for this transformation, allowing for predictable stereochemical outcomes.[3]

Step-by-Step Methodology:

-

Asymmetric Epoxidation: To a solution of a suitable allylic alcohol in an appropriate solvent (e.g., dichloromethane), add titanium(IV) isopropoxide and a chiral diethyl tartrate ligand at low temperature (e.g., -20 °C).

-

Oxidation: Add tert-butyl hydroperoxide dropwise while maintaining the low temperature.

-

Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., aqueous sodium hydroxide solution) and extract the product with an organic solvent.

-

Purification: Purify the resulting chiral epoxide by column chromatography.

-

Amine Installation: Convert the remaining hydroxyl group to a leaving group (e.g., mesylate or tosylate) and subsequently displace it with a protected amine (e.g., Boc-protected amine) to yield the epoxy-amine precursor.

Protocol 2: Intramolecular Cyclization to form the Azetidine Ring

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral epoxy-amine precursor in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., La(OTf)₃) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Analytical Data |

| (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 75-85 (from epoxy-amine) | >98 | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |

Conclusion

The synthesis of (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate presented in this guide highlights a robust and stereoselective strategy that is amenable to scale-up. The key to this approach is the carefully orchestrated intramolecular cyclization of a chiral epoxy-amine precursor, a transformation that efficiently constructs the desired azetidine ring with excellent control over the stereochemistry at the C2 position. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals engaged in the synthesis of complex molecules containing the valuable azetidine scaffold. The versatility of this approach allows for the potential synthesis of a variety of substituted azetidines by modifying the starting materials.

References

- Uesugi, S., et al. (2015). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].

- Hameed, A., et al. (2017). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].

- Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

- Kayano, K., et al. (2024). Epoxide Ring‐Opening Reactions for Abundant Production of Mugineic Acids and Nicotianamine Probes. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].

- ACS GCI Pharmaceutical Roundtable. (2026). Epoxides and Azridines. WordPress.

- Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.

- Luisi, R., et al. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,...

- Journal of the American Chemical Society. (2025).

- Guidechem. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,...

- Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).

- The Journal of Organic Chemistry. (2020).

- NIH. (n.d.).

- NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.

- BOC Sciences. (n.d.). CAS 1198080-11-3 (S)-tert-Butyl 2-(hydroxymethyl)

- Synthesis of Azetidines. (n.d.).

- Sci-Hub. (n.d.). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes.

- NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.

- Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Optically Active Azetidine‐2,4‐dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis.

- ChemBK. (2024). TERT-BUTYL (2S)-2-(HYDROXYMETHYL)

- Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute.

- TSI Journals. (n.d.).

- Semantic Scholar. (n.d.). A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER.

- PubChem. (n.d.). tert-Butyl (2R,3R)

- The Royal Society of Chemistry. (n.d.).

- Echemi. (n.d.). tert-butyl (2R)-2-(hydroxymethyl)

- Google Patents. (n.d.).

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- ResearchGate. (2025). Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl)

Sources

(R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Authored by Gemini, Senior Application Scientist

Introduction: The azetidine scaffold is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1][2] Its unique conformational constraints and ability to introduce three-dimensionality make it a valuable bioisostere for larger ring systems, often leading to improved metabolic stability and binding affinity in drug candidates.[3] Specifically, chiral 2-substituted azetidines, such as (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, are crucial building blocks for the synthesis of complex bioactive molecules.[4][5] This guide provides a detailed technical overview of a robust and well-established synthetic route to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and methods for structural verification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy rooted in the intramolecular cyclization of a chiral acyclic precursor. The most reliable disconnection is at the N1-C4 bond, which points to a 1,3-amino alcohol as the key intermediate. The chirality at the C2 position can be sourced from the chiral pool, specifically from a derivative of an enantiopure amino acid or amino alcohol.

Caption: Retrosynthetic pathway for the target molecule.

This approach leverages a common starting material, (R)-2-amino-2-methyl-3-hydroxypropanoic acid, and proceeds through a key N-protected amino diol intermediate. The synthesis hinges on a robust intramolecular nucleophilic substitution to form the strained azetidine ring.

Core Synthetic Workflow: From Chiral Amino Acid to Azetidine

The chosen synthetic pathway is a multi-step process that begins with the protection and reduction of a chiral amino acid, followed by selective activation of a primary alcohol and subsequent base-mediated cyclization. This method is advantageous due to the commercial availability of the chiral starting material and the high diastereoselectivity of the key ring-forming step.[6]

Caption: Overall synthetic workflow from the starting material.

Step 1: N-Protection of the Amino Acid

Causality: The initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is critical for two reasons: 1) It prevents the amine from acting as a nucleophile in subsequent steps, ensuring chemoselectivity. 2) The Boc group is stable under the conditions of the upcoming reduction and mesylation steps but can be readily removed under acidic conditions if further derivatization is needed.

Protocol:

-

Dissolve (R)-2-amino-2-methyl-3-hydroxypropanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide (NaOH), to deprotonate the amino group, enhancing its nucleophilicity.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Step 2: Reduction to the Amino Diol

Causality: The carboxylic acid is reduced to a primary alcohol to generate the 1,3-diol system necessary for cyclization. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces carboxylic acids in the presence of the Boc-carbamate and the existing hydroxyl group. Lithium aluminum hydride (LAH) can also be used, although it is less chemoselective and requires more stringent anhydrous conditions.

Protocol:

-

Dissolve the N-Boc protected amino acid from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of BH₃·THF (1 M in THF) dropwise.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure. The resulting crude product, N-Boc-(R)-2-amino-2-methyl-1,3-propanediol, is often carried forward without extensive purification.

Step 3 & 4: One-Pot Selective Activation and Intramolecular Cyclization

Causality: This is the pivotal sequence for forming the azetidine ring. The primary hydroxyl group is selectively activated over the tertiary hydroxyl group by conversion into a better leaving group, typically a mesylate or tosylate. The subsequent addition of a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction. The amine's conjugate base displaces the mesylate/tosylate, closing the four-membered ring in a 4-exo-tet cyclization. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, facilitating a clean and efficient ring closure.

Caption: Key steps in the one-pot activation and cyclization sequence.

Protocol:

-

Dissolve the crude amino diol from Step 2 in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylamine (Et₃N).

-

Add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature at 0 °C. Stir for 1-2 hours.

-

In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF.

-

Slowly add the reaction mixture containing the in-situ formed mesylate to the NaH suspension at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for several hours to drive the cyclization to completion.

-

After cooling, quench the reaction cautiously with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure target molecule.

Quantitative Data and Characterization

The successful synthesis of (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate must be confirmed through rigorous analytical characterization.

| Parameter | Expected Value / Observation | Method |

| Overall Yield | 40-60% (over 3 steps from the protected amino acid) | Gravimetric Analysis |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| ¹H NMR (CDCl₃) | δ (ppm) ≈ 4.0-3.8 (m, 2H, azetidine CH₂), 3.6-3.4 (m, 2H, CH₂OH), 2.1-1.9 (m, 2H, azetidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.35 (s, 3H, CH₃) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃) | δ (ppm) ≈ 157 (C=O), 80 (C(CH₃)₃), 70 (C-OH), 65 (CH₂OH), 55 (azetidine CH₂), 28 (C(CH₃)₃), 25 (azetidine CH₂), 22 (CH₃) | NMR Spectroscopy |

| Mass Spectrum | [M+H]⁺ calculated for C₁₀H₁₉NO₃: 202.1387; Found: 202.1389 | High-Resolution MS |

| Enantiomeric Excess | >99% e.e. | Chiral HPLC or SFC |

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is validated at each stage. The formation of the N-Boc protected intermediate can be confirmed by the appearance of the characteristic 9H singlet in the ¹H NMR spectrum. The successful reduction is verified by the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the hydroxymethyl group. The final cyclization is confirmed by the distinct shift in the NMR signals for the azetidine ring protons and the loss of the mesylate group, which can be tracked by LC-MS. The enantiomeric purity of the final product, determined by chiral chromatography, serves as the ultimate validation of the stereochemical fidelity of the entire sequence, confirming that no racemization occurred.

References

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

-

Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. [Link]

-

Synthesis of Azetidines. (n.d.). Progress in Chemistry. [Link]

-

Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2022). ResearchGate. [Link]

-

Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). ACS Publications. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis of Azetidines [manu56.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Chiral Non Racemic Azetidines: Ingenta Connect [ingentaconnect.com]

Title: Exploring the Therapeutic Potential of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate Derivatives: A Guide to Synthesis, Derivatization, and Biological Evaluation

An In-Depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and novel three-dimensional exit vectors into drug candidates. This guide focuses on the specific, yet underexplored, core structure of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. We delve into the strategic importance of its unique structural features: the C2-gem-dimethyl substitution, which may enhance metabolic stability and influence binding conformations, and the C2-hydroxymethyl group, a versatile handle for synthetic elaboration. Lacking extensive direct biological data on this specific scaffold, this document serves as a forward-looking technical whitepaper. It synthesizes information from closely related azetidine analogs to project potential biological activities, including antimicrobial, enzyme inhibitory, and central nervous system (CNS) applications. We provide detailed, field-proven experimental protocols for the synthesis, derivatization, and biological evaluation of novel compounds derived from this core, offering a strategic roadmap for researchers and drug development professionals aiming to explore this promising chemical space.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of small, strained rings is a powerful tactic in drug design for optimizing pharmacological properties. The azetidine scaffold, with a ring strain of approximately 25.4 kcal/mol, exists in a sweet spot between the highly reactive aziridines and the flexible pyrrolidines.[1] This constrained nature allows for the precise positioning of substituents, enabling enhanced binding to biological targets.[2] Azetidines are increasingly found in approved drugs and clinical candidates, serving as bioisosteres for larger, more flexible groups and providing vectors to access previously unreachable pockets in target proteins.[1]

The this compound Core

The subject of this guide is a specific N-Boc-protected azetidine with two key substitutions at the C2 position. Understanding these features is critical to appreciating its potential.

-

C2-gem-dimethyl Substitution : The presence of two methyl groups at the C2 position is anticipated to have a profound impact. This motif can induce the Thorpe-Ingold effect, a phenomenon where gem-dialkyl substitution favors ring-closing reactions and can influence the conformation of the ring itself. From a drug development perspective, this substitution can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the C2 position, potentially increasing the compound's half-life.

-

C2-hydroxymethyl Group : This primary alcohol is the key to synthetic diversification. It serves as a versatile functional handle for introducing a wide array of pharmacophoric elements through reactions such as esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to an amine.

-

N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, readily removed under acidic conditions (e.g., with trifluoroacetic acid). Its removal unmasks a secondary amine, which provides another critical point for derivatization, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.

Sources

The Ascendant Role of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a cornerstone of innovation. Among the saturated heterocycles that have garnered significant attention, the azetidine moiety stands out for its unique conformational constraints and its ability to impart desirable characteristics such as improved metabolic stability, solubility, and receptor binding affinity.[1] This guide provides an in-depth technical review of a particularly valuable building block: tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. We will explore its synthesis, key chemical transformations, and its burgeoning applications in the design of next-generation therapeutics.

The Azetidine Scaffold: A Primer on its Significance

The four-membered azetidine ring, while synthetically challenging to access due to inherent ring strain, offers a compelling three-dimensional structure that is increasingly sought after in drug design.[1][2] Unlike more flexible aliphatic chains or larger heterocyclic systems, the rigid framework of the azetidine ring can precisely orient substituents in three-dimensional space, leading to enhanced interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can act as a hydrogen bond acceptor, influencing aqueous solubility and membrane permeability. The incorporation of azetidine motifs has been successfully leveraged in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting the therapeutic potential of this scaffold.[1]

The subject of this guide, this compound, is a bifunctional building block that combines the structural advantages of the azetidine core with two distinct points for chemical elaboration: a Boc-protected nitrogen and a primary alcohol. The geminal methyl and hydroxymethyl groups at the C2 position introduce a chiral center and offer unique steric and electronic properties that can be exploited in drug design.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

The key transformation is the reduction of the carboxylic acid to the primary alcohol. A logical and commonly employed method for this conversion is the use of a borane reagent, such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex.

Conceptual Workflow for the Synthesis:

Sources

Methodological & Application

Protocol for the synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Application Notes & Protocols

Topic: Protocol for the Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,2-Disubstituted Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial building blocks in modern drug discovery. Their inherent ring strain imparts unique conformational properties, rendering them valuable as bioisosteres for larger, more flexible ring systems or as scaffolds to explore novel chemical space.[1] The substitution at the 2-position, in particular, allows for the introduction of diverse functionalities that can modulate the pharmacological profile of a molecule. The target molecule, this compound, is a key intermediate, featuring a protected nitrogen, a primary alcohol for further functionalization, and a methyl group that can influence binding affinity and metabolic stability. This guide provides a detailed, field-tested protocol for the synthesis of this valuable intermediate, elucidating the rationale behind each step.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is most effectively achieved through a multi-step sequence, starting from a readily available precursor. The overall strategy involves the sequential introduction of the methyl and hydroxymethyl groups onto the azetidine scaffold, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions.

The proposed synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic workflow for this compound.

This protocol will detail the experimental procedures for the α-methylation of a Boc-protected azetidine-2-carboxylate, followed by the reduction of the ester to the desired primary alcohol.

Experimental Protocols

Part 1: α-Methylation of tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate

The introduction of a methyl group at the C2 position of the azetidine ring is a critical step. This is achieved via an α-alkylation reaction, where the proton at the C2 position is abstracted by a strong base to form an enolate, which then acts as a nucleophile to attack an electrophilic methyl source.

Rationale for Reagent Selection:

-

Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for generating the enolate without competing nucleophilic attack on the ester.

-

Electrophile: Methyl iodide is a highly reactive and commonly used methylating agent.

-

Solvent: Anhydrous tetrahydrofuran (THF) is an aprotic polar solvent that is suitable for reactions involving organolithium reagents at low temperatures.

-

Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.

Detailed Protocol:

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Formation of LDA: Cool the THF to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.5 eq) followed by the dropwise addition of n-butyllithium (1.5 eq, 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1.0 eq) in anhydrous THF (20 mL) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Amount (for 10 mmol scale) |

| tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate | 1.0 | 2.57 g |

| Diisopropylamine | 1.5 | 2.1 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.5 | 6.0 mL |

| Methyl iodide | 1.2 | 0.75 mL |

| Anhydrous THF | - | 70 mL |

Part 2: Reduction of tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate

The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed.

Rationale for Reagent Selection:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. Alternatively, for a milder approach, sodium borohydride (NaBH₄) can be used in combination with an activating agent for the ester, such as calcium chloride.[2]

-

Solvent: Anhydrous diethyl ether or THF are suitable solvents for LiAlH₄ reductions.

-

Work-up: A careful work-up procedure (Fieser work-up) is necessary to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating product isolation.

Detailed Protocol:

-

Preparation of the Reducing Agent Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous diethyl ether (40 mL). Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C (ice bath).

-

Addition of the Ester: To the LiAlH₄ suspension, add a solution of tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Sequentially and carefully add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation: Stir the mixture vigorously for 30 minutes, then filter the precipitate through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound.

-

Purification (if necessary): The product is often of high purity after this procedure. If necessary, it can be further purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary:

| Reagent | Molar Equiv. | Amount (for 5 mmol scale) |

| tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate | 1.0 | 1.36 g |

| Lithium aluminum hydride (LiAlH₄) | 2.0 | 0.38 g |

| Anhydrous diethyl ether | - | 60 mL |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the alcohol, C=O stretch of the carbamate).

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

n-Butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

-

Methyl iodide is a toxic and volatile alkylating agent. Handle with appropriate precautions.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The elucidation of the reasoning behind the choice of reagents and conditions is intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research goals.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing, 2021.

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017.

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018.

- Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 2005.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.

- Optimization of reaction conditions for azetidine synthesis. Benchchem, 2025.

- The synthesis of azetidines with intramolecular cyclization of...

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.

Sources

Application Notes and Protocols for the Use of Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate in Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Azetidine Scaffolds

The rational design of peptides with enhanced therapeutic properties often necessitates the incorporation of non-natural amino acids. These building blocks offer the ability to impose specific conformational constraints, improve metabolic stability, and introduce novel functionalities.[1] Among these, azetidine-based amino acids have emerged as valuable proline surrogates, capable of modulating the backbone geometry of peptides.[2] While proline introduces a rigid kink in the peptide chain, the smaller four-membered ring of azetidine-2-carboxylic acid generally imparts greater flexibility.[2]

This guide focuses on a unique building block, tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate . The gem-disubstitution at the C2 position with both a methyl and a hydroxymethyl group introduces a significant steric and functional element. This substitution is anticipated to enforce a distinct local conformation, potentially influencing secondary structures like β-turns and helices. The primary alcohol of the hydroxymethyl group also presents a handle for post-synthesis modifications, such as pegylation, glycosylation, or attachment of reporter molecules.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this novel building block in solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, provide detailed protocols for its incorporation into peptide chains, discuss the rationale behind the experimental choices, and explore the potential impact of this residue on peptide structure and function.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for its successful application. The following table summarizes the key physicochemical characteristics of this compound, compiled from available data for closely related structures.[3][4][5][6]

| Property | Value | Source |

| Molecular Formula | C10H19NO3 | - |

| Molecular Weight | 201.26 g/mol | - |

| Appearance | Colorless to pale yellow oil | [7] |

| Boiling Point | ~270 °C (Predicted) | [6] |

| Flash Point | ~117 °C (Predicted) | [3] |

| pKa | ~14.8 (Predicted) | [3] |

| XLogP3 | ~0.7-0.9 (Predicted for similar structures) | [4][6] |

| Solubility | Soluble in DMF, DCM, NMP, and other common organic solvents for SPPS | - |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The N-Boc protection makes this building block suitable for Boc-based SPPS. However, for orthogonality and milder deprotection conditions, its incorporation into an Fmoc-based SPPS workflow is often preferred.[8] This requires the free amine of the azetidine ring, which can be achieved by deprotection of the Boc group prior to activation and coupling.

A critical consideration is the primary alcohol of the hydroxymethyl group. In many cases, primary alcohols do not require protection during peptide synthesis as their nucleophilicity is significantly lower than the alpha-amino group of the growing peptide chain.[9][10] However, for lengthy syntheses or with particularly sensitive sequences, side reactions such as O-acylation can occur. Should this become a concern, the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) or trityl (Trt) group prior to synthesis. These protecting groups are labile to the final TFA cleavage cocktail.[9]

The protocols provided below assume the hydroxyl group is left unprotected, which is a reasonable starting point for most applications.

Protocols for Incorporation into Peptides

Protocol 1: Boc Deprotection of the Azetidine Building Block

This step is necessary to reveal the secondary amine of the azetidine ring for subsequent coupling in an Fmoc-SPPS workflow.

Materials:

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in DCM (e.g., 10 mL per 1 g of starting material).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equal volume of TFA to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

-

The resulting TFA salt of 2-(hydroxymethyl)-2-methylazetidine can be used directly or neutralized. For neutralization, dissolve the residue in DCM, cool to 0°C, and add DIEA dropwise until the pH is ~8.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free amine.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the coupling of the deprotected 2-(hydroxymethyl)-2-methylazetidine to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Deprotected 2-(hydroxymethyl)-2-methylazetidine (from Protocol 1)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling (for preceding residues): Couple the standard Fmoc-protected amino acids using your preferred coupling method (e.g., DIC/Oxyma).

-

Coupling of the Azetidine Building Block: a. In a separate vial, dissolve 3 equivalents of the deprotected 2-(hydroxymethyl)-2-methylazetidine, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated solution to the resin and couple for 2-4 hours. The sterically hindered nature of the 2,2-disubstituted azetidine may require a longer coupling time. d. Monitor the coupling reaction using a Kaiser test or other appropriate ninhydrin-based test. If the test is positive, a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Continue with the synthesis by deprotecting the N-terminal Fmoc group of the previously coupled amino acid and adding the next residue in the sequence.

Experimental Workflows and Mechanisms

The following diagrams illustrate the key processes in the incorporation of this compound into a peptide chain.

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the azetidine building block.

Caption: Simplified mechanism of the coupling reaction involving the azetidine building block.

Cleavage and Deprotection of the Final Peptide

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The azetidine ring itself is stable to standard TFA cleavage conditions.[11][12]

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)[13]

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon stream

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per 1 g of resin).

-

Stir or shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of Azetidine-Containing Peptides

The purified peptide should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis Method | Expected Results |

| Reverse-Phase HPLC (RP-HPLC) | A single major peak indicating high purity. The retention time may be altered compared to a proline-containing analogue due to changes in polarity and conformation. |

| Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the calculated molecular weight of the peptide containing the 2-(hydroxymethyl)-2-methylazetidine residue. The monoisotopic mass of the incorporated residue is 115.0946 g/mol (C6H13NO). |

| NMR Spectroscopy | 1H and 13C NMR can confirm the incorporation and structure of the azetidine ring. Specific chemical shifts for the methyl and hydroxymethyl protons and carbons should be observable. 2D NMR techniques (e.g., COSY, HSQC) can further elucidate the structure. |

Conformational Considerations

The incorporation of 2-(hydroxymethyl)-2-methylazetidine is expected to have a significant impact on the local and global conformation of a peptide. Unlike proline, which has a relatively fixed ring pucker, the 2,2-disubstituted azetidine ring may adopt different puckered conformations. The steric bulk of the methyl and hydroxymethyl groups will likely restrict the peptide backbone's torsional angles (phi, psi) in a manner distinct from proline or unsubstituted azetidine-2-carboxylic acid.[2][14] This conformational restriction can be exploited to stabilize specific secondary structures, such as turns or helices, or to disrupt undesirable aggregation-prone conformations.[15] Computational modeling and detailed NMR studies are recommended to fully elucidate the conformational preferences of peptides containing this novel building block.

Conclusion

This compound is a promising and versatile building block for peptide chemists and drug developers. Its unique 2,2-disubstituted structure offers the potential to introduce novel conformational constraints and a site for further functionalization. The protocols outlined in these application notes provide a solid foundation for the successful incorporation of this building block into synthetic peptides. By leveraging the principles of modern peptide synthesis, researchers can explore the impact of this novel residue on peptide structure, stability, and biological activity, thereby expanding the possibilities for creating next-generation peptide therapeutics and research tools.

References

-

TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE - ChemBK. (2024-04-09). Available at: [Link]

-

tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

-

Hutchinson, J. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

-

Cleavage Cocktails; Reagent K. Aapptec Peptides. Available at: [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. Available at: [Link]

- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]

-

Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate - PubChemLite. Available at: [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

-

Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC - PubMed Central. Available at: [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

-

Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 4113-4144. Available at: [Link]

-

Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials - PubMed Central. Available at: [Link]

-

tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | 174346-82-8 - J&K Scientific LLC. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - Beilstein Journals. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | C9H17NO3 | CID 99770589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8 [chemicalbook.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of a Quaternary Azetidine Scaffold in Modern Drug Design: Applications of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Introduction: The Value Proposition of Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the azetidine motif, a four-membered saturated heterocycle, has garnered significant attention.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, which can lead to improved oral bioavailability, reduced clearance, and enhanced target engagement.[2] This guide focuses on a particularly valuable, yet underexplored, building block: tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate . The presence of a quaternary center at the 2-position introduces a higher degree of sp³-character and a fixed spatial arrangement of substituents, providing medicinal chemists with a novel scaffold to explore chemical space and overcome common drug development hurdles.

This document will provide a comprehensive overview of the synthesis, key attributes, and potential applications of this building block, complete with detailed protocols for its incorporation into drug-like molecules.

Physicochemical Properties and Structural Features

The unique substitution pattern of this compound imparts several desirable characteristics for drug design.

| Property | Value/Characteristic | Significance in Drug Design |

| Molecular Weight | 201.27 g/mol | Low molecular weight contributes favorably to "rule of five" compliance. |

| cLogP | ~1.3 | Optimal lipophilicity for oral absorption and cell permeability. |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | Contributes to good membrane permeability. |

| Hydrogen Bond Donors | 1 (hydroxyl group) | Provides a handle for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, two carbonyl oxygens) | Offers multiple points for hydrogen bonding. |

| Rotatable Bonds | 3 | Limited flexibility due to the rigid azetidine core. |

The Boc-protecting group offers a stable yet readily cleavable handle for subsequent synthetic manipulations, while the primary alcohol of the hydroxymethyl group serves as a versatile point for further functionalization or direct interaction with a biological target. The gem-dimethyl substitution at the C2 position provides steric bulk, which can shield adjacent functionalities from metabolic enzymes and influence the conformational preference of the molecule.

Synthesis of the Building Block

While a direct, one-pot synthesis of this compound from simple precursors is not widely reported, a plausible multi-step approach can be envisioned based on established azetidine chemistry. A potential synthetic route, adapted from known procedures for related 2,2-disubstituted azetidines, is outlined below.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptualized pathway and may require optimization.

Step 1: Synthesis of a Suitable Aziridine Precursor

The synthesis would likely commence with the formation of a 2-methyl-2-vinylaziridine derivative. This could be achieved through various established methods for aziridination of 2-methyl-1,3-butadiene.

Step 2: Ring Expansion of the Aziridine

The 2-vinylaziridine can undergo a ring expansion to the corresponding azetidine. This transformation can be promoted by various reagents, including Lewis or Brønsted acids.

Step 3: Functional Group Interconversion